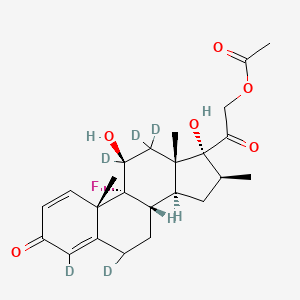

Betamethasone acetate-d5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C24H31FO6 |

|---|---|

分子量 |

439.5 g/mol |

IUPAC 名称 |

[2-oxo-2-[(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,11,12,12-pentadeuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1/i5D,10D,11D2,19D/t5?,13-,17-,18-,19-,21-,22-,23-,24- |

InChI 键 |

AKUJBENLRBOFTD-WWLNSTOISA-N |

手性 SMILES |

[2H]C1C[C@H]2[C@@H]3C[C@@H]([C@@]([C@]3(C([C@]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O)C |

规范 SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Betamethasone Acetate-d5

Betamethasone (B1666872) acetate-d5 is the deuterium-labeled form of Betamethasone acetate (B1210297), a synthetic glucocorticoid.[1] Like its non-labeled counterpart, it possesses potent anti-inflammatory and immunosuppressive properties.[2] The strategic incorporation of five deuterium (B1214612) atoms into the molecule makes it an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative mass spectrometry-based assays.[1][3] This guide provides a detailed overview of its chemical properties, analytical methodologies, and applications for researchers and drug development professionals.

Core Chemical and Physical Properties

Betamethasone acetate-d5 is structurally identical to Betamethasone acetate, with the exception of five hydrogen atoms being replaced by their heavier isotope, deuterium. This substitution results in a slightly higher molecular weight but does not significantly alter its chemical reactivity.[3] It is typically supplied as a white crystalline powder.[4]

Quantitative Data Summary

| Property | Value | Source |

| Chemical Name | 9-Fluoro-11Beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione-d5 21-acetate | [5] |

| Molecular Formula | C₂₄H₂₆D₅FO₆ | [2][6] |

| Molecular Weight | ~439.53 g/mol | [2][6] |

| Accurate Mass | 439.242 | [6] |

| Parent CAS Number | 987-24-6 (Unlabelled) | [5][7] |

| Appearance | White Crystalline Powder | [4] |

| Solubility | Slightly soluble in alcohol and ethanol; very slightly soluble in chloroform (B151607) or ether; insoluble in water. | [4][8] |

Role of Isotopic Labeling

The primary application of this compound is as an internal standard in bioanalytical methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9] Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative analysis for several reasons:[10]

-

Physicochemical Similarity : SIL standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[10]

-

Correction for Variability : They effectively compensate for variations in sample preparation (e.g., extraction recovery) and matrix effects during mass spectrometry analysis.[3][10]

-

Improved Accuracy and Precision : The use of a SIL internal standard leads to more accurate and precise quantification of the target analyte in complex biological matrices like plasma or tissue.[3]

Deuteration can also be used to trace the metabolic fate of a drug, distinguishing between endogenous and exogenously administered compounds.[1][3]

Caption: General experimental workflow for analyte quantification using a stable isotope-labeled (SIL) internal standard.

Experimental Protocols

The following protocols are representative of methods used for the quantification of betamethasone in biological matrices and can be directly applied using this compound as an internal standard.

Protocol 1: LC-MS/MS Method for Betamethasone in Human Plasma

This protocol is adapted from established methods for corticosteroid quantification.[10]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of a human plasma sample, add 25 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).[10]

-

Add 6 mL of a suitable organic solvent such as diisopropyl ether or ethyl acetate.[10][11]

-

Vortex the mixture for 1 minute to ensure thorough mixing.[10]

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[10]

-

Carefully transfer the upper organic supernatant to a clean tube.[10]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[10]

-

Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase for analysis.[11]

2. Chromatographic Conditions:

-

Instrument : Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).[11]

-

Column : A reverse-phase C18 column (e.g., Lichrospher RP-18, 125 x 4 mm, 5 µm particles) is commonly used.[12]

-

Mobile Phase : A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).[10]

-

Flow Rate : Typically around 1.0 mL/min.[12]

-

Column Temperature : Maintained at 30-40°C.[12]

-

Injection Volume : 20 µL.[12]

3. Mass Spectrometry Detection:

-

Ionization Mode : Electrospray Ionization (ESI), typically in positive mode.

-

Detection : Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both betamethasone and the this compound internal standard, ensuring high selectivity and sensitivity.

Mechanism of Action: Glucocorticoid Receptor Signaling

As a glucocorticoid, betamethasone exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[7] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the hormone-receptor complex acts as a transcription factor, binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, which forms the basis of its therapeutic effects.[7][9]

Caption: Betamethasone binds the glucocorticoid receptor, which translocates to the nucleus to modulate gene transcription.

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound solutions.

-

pH Stability : Studies on similar betamethasone esters suggest maximum stability in an acidic pH range. It is recommended to maintain solutions of deuterated betamethasone acetate within a pH of 3.5 to 5.0 to minimize degradation.[8]

-

Temperature : Solutions should be stored at refrigerated temperatures (2-8°C) for short-term use.[8] For long-term storage, freezing at -20°C or below is advisable.[8] Avoid repeated freeze-thaw cycles.[8]

-

Light Exposure : While some studies on related mixtures found that stability was not dependent on light exposure, it is good practice to protect solutions from light to prevent potential photodegradation.[8][13]

-

Solvents : Recommended solvents for dissolving this compound include organic solvents like ethanol, methanol, or acetonitrile, as it is practically insoluble in water.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocompare.com [biocompare.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Betamethasone | 378-44-9 [chemicalbook.com]

- 5. Betamethasone 21-Acetate-D5 | CAS No- 987-24-6( unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 6. Betamethasone-d5 21-Acetate | LGC Standards [lgcstandards.com]

- 7. Betamethasone Acetate | C24H31FO6 | CID 443967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. mhlw.go.jp [mhlw.go.jp]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. Stability of a Parenteral Formulation of Betamethasone and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Betamethasone Acetate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of betamethasone (B1666872) acetate-d5, an isotopically labeled version of the potent synthetic corticosteroid, betamethasone acetate (B1210297). This document details a feasible synthetic pathway, outlines rigorous analytical methodologies for its characterization, and presents the data in a clear, structured format to support research and drug development activities where a stable isotope-labeled internal standard is required for quantitative bioanalysis.

Introduction

Betamethasone acetate is a glucocorticoid with powerful anti-inflammatory and immunosuppressive properties. Its applications span the treatment of various conditions, including rheumatic disorders, dermatological diseases, and allergic states. In pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is crucial for accurate quantification of the drug in biological matrices. Betamethasone acetate-d5 serves this purpose, offering a reliable analytical tool for researchers. This guide will focus on a common isotopologue where the five deuterium (B1214612) atoms are located on the steroid backbone.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the introduction of deuterium atoms onto the betamethasone scaffold, followed by acetylation at the C21 position.

Synthesis of Betamethasone-d5 (B12408109) Precursor

The introduction of deuterium atoms onto the steroid backbone can be achieved through various methods, including acid- or base-catalyzed hydrogen-deuterium exchange or catalytic deuteration.[1][2][3] A plausible route for the synthesis of a betamethasone-d5 precursor involves the selective deuteration of a suitable betamethasone intermediate. For the purposes of this guide, we will consider the deuteration to occur at positions 4, 6, 11, 12, and 12 of the steroid nucleus. This can be achieved through methods such as reductive deuteration of a prednisolone (B192156) or prednisone (B1679067) analogue.[3]

Acetylation of Betamethasone-d5

The final step in the synthesis is the acetylation of the C21 hydroxyl group of the betamethasone-d5 precursor.

Reaction:

Betamethasone-d5 + Acetic Anhydride (B1165640) → this compound

Experimental Protocol: Acetylation

-

Materials:

-

Betamethasone-d5

-

Acetic Anhydride

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve Betamethasone-d5 in a minimal amount of anhydrous pyridine and anhydrous dichloromethane.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a slight molar excess (1.2 equivalents) of acetic anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure product.

-

Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of this compound and to assess the degree of deuteration. Electrospray ionization (ESI) is a suitable technique for this molecule.

Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Chemical Formula | C₂₄H₂₆D₅FO₆ |

| Molecular Weight | 439.53 g/mol |

| Monoisotopic Mass | 439.2429 u |

| [M+H]⁺ | m/z 440.2508 |

| [M+Na]⁺ | m/z 462.2327 |

| Isotopic Purity (d5) | >98% (typical) |

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[4]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan for mass confirmation and Selected Reaction Monitoring (SRM) for quantification.

-

SRM Transitions (Hypothetical):

-

This compound: Q1: 440.3 → Q3: [fragment ions]

-

Betamethasone Acetate (non-labeled): Q1: 435.2 → Q3: [fragment ions]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the positions of the deuterium labels. Both ¹H and ¹³C NMR spectra should be acquired. In the ¹H NMR spectrum, the absence of signals at the deuterated positions confirms successful labeling.

Expected NMR Data (in CDCl₃)

Due to the complexity of the steroid backbone, only key expected ¹H NMR chemical shifts are highlighted. The absence of signals at approximately δ 4.9, 4.3, 3.2, 2.5, and 1.5 ppm would be indicative of deuteration at positions 4, 6, 11, and 12 respectively. A detailed 2D NMR analysis (COSY, HSQC) would be required for full assignment.

| Proton | Expected ¹H Chemical Shift (ppm) (non-deuterated) |

| H-1 | ~7.23 (d) |

| H-2 | ~6.28 (d) |

| H-4 | ~6.10 (s) |

| H-6 | ~2.45 (m) |

| H-11 | ~4.15 (m) |

| H-16 (CH) | ~2.20 (m) |

| H-21 (CH₂) | ~4.90 (d), ~5.40 (d) |

| 16-CH₃ | ~0.85 (d) |

| 18-CH₃ | ~0.95 (s) |

| 19-CH₃ | ~1.25 (s) |

| Acetate-CH₃ | ~2.15 (s) |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound. A reversed-phase method with UV detection is typically employed.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water in a suitable ratio (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Expected HPLC Data

| Parameter | Expected Value |

| Purity | >98% |

| Retention Time | Dependent on specific conditions, but should be consistent. |

Characterization Workflow

Caption: A diagram outlining the analytical workflow for the characterization of synthesized this compound.

Glucocorticoid Receptor Signaling Pathway

Betamethasone exerts its therapeutic effects by binding to the glucocorticoid receptor (GR), which modulates gene expression. Understanding this pathway is fundamental to its mechanism of action.

Glucocorticoid Receptor Signaling

Caption: A simplified diagram of the glucocorticoid receptor signaling pathway initiated by betamethasone.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols for synthesis and analysis, along with the structured presentation of expected data, are intended to serve as a valuable resource for researchers and professionals in the field of drug development and bioanalysis. The successful synthesis and rigorous characterization of this stable isotope-labeled standard are paramount for the accurate and reliable quantification of betamethasone acetate in biological samples.

References

- 1. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterated Betamethasone Acetate Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterated betamethasone (B1666872) acetate (B1210297), a critical tool for the accurate quantification of betamethasone acetate in complex biological matrices. This document details its synthesis, analytical applications, and the underlying principles of its use as an internal standard, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Introduction to Deuterated Betamethasone Acetate

Betamethasone acetate is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] Accurate measurement of its concentration in biological samples is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] The use of a stable isotope-labeled internal standard, such as deuterated betamethasone acetate, is the gold standard for quantitative analysis.[2][3] This is because it mimics the chemical and physical properties of the analyte, correcting for variations during sample preparation, chromatography, and ionization, thus ensuring the accuracy and precision of the results.[2][4]

Deuterated internal standards, like Betamethasone 21-Acetate-d3, are particularly advantageous as they co-elute with the non-labeled analyte, effectively compensating for matrix effects—a common source of variability and inaccuracy in bioanalytical methods.[3]

Synthesis of Deuterated Betamethasone Acetate

The synthesis of deuterated betamethasone acetate, specifically Betamethasone 21-Acetate-d3, is typically achieved through the acetylation of betamethasone at the 21-position using a deuterated acetylating agent.[5] The most common method involves the use of acetic anhydride-d6.[5]

Proposed Synthetic Scheme

The fundamental reaction for the synthesis is the esterification of the 21-hydroxyl group of betamethasone with a deuterated acetyl group.[5]

Caption: Synthetic pathway for Betamethasone 21-Acetate-d3.

Experimental Protocol: Synthesis

The following is a plausible experimental protocol for the synthesis of Betamethasone 21-Acetate-d3:

-

Dissolution: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Betamethasone in a minimal amount of anhydrous pyridine and anhydrous toluene.[5]

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.[5]

-

Acetylation: Slowly add a molar excess (e.g., 1.5 equivalents) of acetic anhydride-d6 to the stirred solution.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[5]

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

-

Purification: Purify the crude Betamethasone 21-Acetate-d3 by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure product.[5]

Analytical Methodology: LC-MS/MS

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of betamethasone acetate in biological matrices, utilizing deuterated betamethasone acetate as an internal standard.[2][4]

Experimental Workflow

The general workflow for the analysis of betamethasone acetate using a deuterated internal standard is as follows:

Caption: Experimental workflow for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common method for extracting betamethasone acetate from biological matrices is liquid-liquid extraction.

-

To 200-500 µL of a plasma sample, add a specific volume (e.g., 20-25 µL) of the deuterated betamethasone acetate internal standard working solution.[2][4]

-

Add an extraction solvent, such as diisopropyl ether or ethyl acetate, and vortex the mixture for several minutes.[3][4]

-

Centrifuge the sample to separate the organic and aqueous layers.[4]

-

Transfer the upper organic layer to a clean tube.[4]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 40°C).[4]

-

Reconstitute the residue in a specific volume of the initial mobile phase.[4]

Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of betamethasone acetate and deuterated betamethasone acetate in methanol (B129727) at concentrations such as 50 µg/mL and 1 µg/mL, respectively.[2][6]

-

Working Solutions: Prepare a series of betamethasone working solutions by diluting the stock solution with methanol to achieve a range of concentrations (e.g., 0.04 µg/mL to 5 µg/mL).[2]

-

Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples at low, medium, and high concentrations.[2] The typical concentration range for calibration standards is 2-250 ng/mL.[2]

LC-MS/MS Instrumentation and Parameters

The following tables summarize typical instrumental parameters for the LC-MS/MS analysis of betamethasone acetate using a deuterated internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C8 or C18 reversed-phase column[3][7] |

| Mobile Phase | Methanol and 0.05 mM ammonium (B1175870) formate (B1220265) (90:10, v/v)[3] |

| Flow Rate | 0.3 mL/min[3] |

| Injection Volume | 10 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][3] |

| Capillary Voltage | 3 kV[2] |

| Source Temperature | 120°C[2] |

| Desolvation Temp. | 300°C[2] |

| Collision Gas | Argon[2] |

| Cone Voltage | 30 V[2] |

| Collision Energy | 9 eV for Betamethasone, 10 eV for IS[2] |

| MRM Transitions | Betamethasone: m/z 393 > 373; Betamethasone-d3 Acetate: m/z 438 > 418[3][6] |

Method Validation and Performance

The use of deuterated betamethasone acetate as an internal standard allows for the development of robust and reliable analytical methods with excellent performance characteristics.

Table 3: Method Performance Characteristics

| Parameter | Typical Value |

| Linearity Range | 0.5 - 250 ng/mL[2][4][7] |

| Correlation Coeff. (r²) | > 0.99[2][4] |

| Lower Limit of Quant. (LLOQ) | 0.5 - 2 ng/mL[2] |

| Precision (CV%) | < 15%[2] |

| Accuracy (RE%) | Within ±15%[2] |

| Recovery | ~88 - 94%[2] |

Principle of Internal Standard Use

The fundamental principle of using a deuterated internal standard is to provide a reference compound that behaves identically to the analyte throughout the analytical process.

Caption: Principle of internal standard use in quantitative analysis.

By adding a known amount of the deuterated internal standard to every sample, standard, and QC sample, any loss or variation in the analytical response will affect both the analyte and the internal standard to the same extent.[3] The quantification is then based on the ratio of the analyte response to the internal standard response, which remains constant even if the absolute responses vary.[3] This leads to a significant improvement in the accuracy and precision of the analytical method.[3][4]

Conclusion

Deuterated betamethasone acetate is an indispensable tool for the accurate and precise quantification of betamethasone acetate in biological matrices.[1] Its use in conjunction with LC-MS/MS provides a robust and reliable analytical method that is well-suited for demanding applications in pharmaceutical research, clinical diagnostics, and drug development.[1][4] The detailed protocols and performance data presented in this guide offer a comprehensive resource for scientists and researchers working with this important glucocorticoid.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scielo.br [scielo.br]

- 7. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Betamethasone Acetate-d5 for In Vitro Research

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Betamethasone (B1666872) acetate-d5, detailing its primary application as an internal standard and the in vitro biological activities of its non-labeled parent compound, Betamethasone acetate (B1210297). It covers the fundamental mechanism of action, relevant signaling pathways, and detailed protocols for quantitative analysis and bioactivity assessment.

Introduction to Betamethasone Acetate and the Role of Deuteration

Betamethasone acetate is a potent synthetic glucocorticoid, a class of corticosteroids renowned for their powerful anti-inflammatory and immunosuppressive properties.[1][2] It is widely used in the treatment of various inflammatory conditions, including dermatitis, psoriasis, and arthritis.[1] Like other glucocorticoids, its mechanism of action involves modulating gene expression to suppress the body's inflammatory response.[3]

Betamethasone acetate-d5 is a stable, deuterium-labeled isotopologue of Betamethasone acetate.[4] The 'd5' designation signifies that five hydrogen atoms in the acetate group have been replaced with deuterium (B1214612) atoms.[5][6] This isotopic substitution imparts a higher mass without altering the molecule's chemical properties.

The primary and critical role of this compound in research is to serve as an internal standard for quantitative bioanalysis.[4] In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known quantity of the deuterated standard is spiked into a biological sample. Because it behaves almost identically to the non-labeled analyte during sample extraction, chromatography, and ionization, it allows for highly accurate and precise quantification by correcting for procedural variability and matrix effects.[7]

Physicochemical Properties

The key properties of Betamethasone acetate and its deuterated form are summarized below. This data is essential for preparing stock solutions, designing experiments, and setting up analytical instrumentation.

| Property | Betamethasone Acetate | This compound |

| Synonyms | Betamethasone 21-acetate | Betamethasone-d5 21-Acetate |

| Molecular Formula | C₂₄H₃₁FO₆ | C₂₄H₂₆D₅FO₆ |

| Molecular Weight | 434.5 g/mol | 439.5 g/mol |

| Appearance | White to Off-White Crystalline Powder[8] | Solid |

| Primary Application | Anti-inflammatory and immunosuppressive agent[1][9] | Internal standard for quantitative analysis[4][7] |

Mechanism of Action: Glucocorticoid Receptor Signaling

Betamethasone acetate exerts its biological effects by acting as a glucocorticoid receptor (GR) agonist.[3][10] The mechanism is a well-defined, multi-step process that ultimately alters the transcription of specific genes.

-

Cellular Entry and Binding: As a lipophilic molecule, betamethasone diffuses across the cell membrane into the cytoplasm.[3]

-

GR Activation: In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex including heat-shock proteins (HSPs).[11][12] This binding event causes a conformational change, leading to the dissociation of the HSPs and activation of the GR.[12]

-

Nuclear Translocation: The activated ligand-receptor complex translocates into the nucleus.[3][11]

-

Gene Regulation: Inside the nucleus, the complex acts as a transcription factor. It typically dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[12][13]

-

Transactivation: Binding to GREs can upregulate the expression of anti-inflammatory proteins like lipocortin-1.[3]

-

Transrepression: The complex can also inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This leads to the decreased production of cytokines, chemokines, and inflammatory enzymes like COX-2.[3][13]

-

This signaling cascade results in the potent anti-inflammatory effects characteristic of betamethasone, including reduced swelling, redness, and immune cell activity.[1]

Experimental Protocols and Data

Protocol 1: In Vitro Anti-Inflammatory Assay (Cytokine Suppression)

This protocol describes a general method for evaluating the anti-inflammatory efficacy of Betamethasone acetate by measuring its ability to suppress cytokine production in stimulated immune or structural cells.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of Betamethasone acetate for a specific pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-8).

Materials:

-

Cell line (e.g., human chondrocytes, peripheral blood mononuclear cells (PBMCs), synoviocytes).[14][15]

-

Cell culture medium and supplements.

-

Betamethasone acetate stock solution (in DMSO or ethanol).

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Interleukin-1β (IL-1β)).[14]

-

Phosphate Buffered Saline (PBS).

-

ELISA kit for the target cytokine.

-

96-well cell culture plates.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.[15]

-

Compound Preparation: Prepare serial dilutions of Betamethasone acetate in the cell culture medium. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest drug concentration).

-

Treatment: Remove the old medium from the cells. Add the prepared Betamethasone acetate dilutions and controls to the respective wells.

-

Stimulation: After a pre-incubation period (e.g., 1-2 hours), add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C and 5% CO₂.

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant from each well.

-

Cytokine Quantification: Measure the concentration of the target cytokine in the supernatants using an ELISA kit, following the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine production for each Betamethasone acetate concentration relative to the stimulated (positive) control.

-

Plot the percentage inhibition against the log of the Betamethasone acetate concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Expected Results: Betamethasone acetate is expected to cause a dose-dependent reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and MMPs.[14][16] Studies have shown that it effectively reduces the expression of these mediators in various in vitro models of inflammation.[14][17]

Protocol 2: Quantification of Betamethasone Acetate using LC-MS/MS

This protocol outlines the use of this compound as an internal standard for the accurate quantification of the parent drug in a biological matrix (e.g., cell lysate, culture supernatant).

Objective: To accurately measure the concentration of Betamethasone acetate in an in vitro sample.

Materials:

-

Biological sample (e.g., cell lysate).

-

This compound internal standard (IS) working solution of a known concentration.

-

Extraction solvent (e.g., ethyl acetate or diisopropyl ether).[18][19]

-

Reconstitution solvent (e.g., 50:50 Methanol/Water).[18]

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an ESI source).[7]

Methodology:

-

Sample Preparation:

-

To a 300 µL aliquot of the sample, add 25 µL of the this compound internal standard working solution.[18][19] Vortex briefly and allow to equilibrate.

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., 1 mL ethyl acetate), vortexing, and centrifuging to separate the layers.[18]

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.[19]

-

Reconstitute the dried extract in 100 µL of reconstitution solvent.[18]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analyte from matrix components using a suitable C18 or similar reversed-phase column.

-

Detect the analyte and the internal standard using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The instrument monitors specific precursor-to-product ion transitions for both the analyte and the IS.

-

-

Quantification:

-

The concentration of Betamethasone acetate is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Typical Mass Spectrometry Parameters: The table below lists example MRM transitions for LC-MS/MS analysis, which should be optimized for the specific instrument used.

| Compound | Precursor Ion [M+H]⁺ | Product Ion (Quantifier) | Product Ion (Qualifier) | Mode |

| Betamethasone Acetate | 435.2 | 375.2 | 357.2 | ESI+ |

| This compound | 440.2 | 380.2 | 362.2 | ESI+ |

Note: Specific m/z values may vary slightly based on instrument calibration and adduct formation. These values are illustrative.

Conclusion

This compound is an indispensable tool for researchers conducting in vitro studies with its parent compound, Betamethasone acetate. While the biological, anti-inflammatory effects are exerted by the non-labeled drug through the glucocorticoid receptor pathway, the deuterated analogue ensures that measurements of its concentration, uptake, or metabolism within these experimental systems are robust, accurate, and reproducible.[7] This technical guide provides the foundational knowledge and protocols necessary for the effective use of this compound in a modern research setting, facilitating high-quality data generation in drug development and pharmacological studies.

References

- 1. What is Betamethasone Acetate used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Betamethasone Acetate? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biocompare.com [biocompare.com]

- 6. Betamethasone-d5 21-Acetate | LGC Standards [lgcstandards.com]

- 7. benchchem.com [benchchem.com]

- 8. Betamethasone | 378-44-9 [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Effects of Premixing Betamethasone and Lidocaine on Chondrocyte Inflammation in an In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of Indomethacin and Betamethasone on the cytokine response of human neonatal mononuclear cells to gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ec.bioscientifica.com [ec.bioscientifica.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Stability of Betamethasone Acetate-d5

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical stability of Betamethasone (B1666872) acetate-d5. The stability profile of Betamethasone acetate-d5 is considered analogous to its non-deuterated counterpart, Betamethasone acetate (B1210297), due to the negligible impact of deuterium (B1214612) substitution on its chemical reactivity under typical storage and stress conditions. This document outlines the known degradation pathways, presents stability data from forced degradation and long-term studies, and details the analytical methodologies used to assess the stability of this synthetic glucocorticoid.

Introduction

This compound is a deuterium-labeled stable isotope of Betamethasone acetate. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, and for quantitative analysis by mass spectrometry. A thorough understanding of its stability is crucial for ensuring the accuracy and reliability of experimental results, as well as for establishing appropriate storage and handling procedures.

Degradation Pathways

The primary degradation pathways for Betamethasone acetate involve hydrolysis and isomerization.[1] These reactions can be induced by exposure to acidic, basic, or thermal stress.

-

Hydrolysis: The 21-acetate ester bond is susceptible to hydrolysis, leading to the formation of Betamethasone.

-

Isomerization: Migration of the acetyl group can occur, resulting in the formation of Betamethasone 17-Acetate.

Further degradation can occur under more strenuous conditions, leading to other related substances.

Stability Data

The stability of Betamethasone acetate is influenced by factors such as pH, temperature, and light. The following tables summarize the available quantitative data from various studies.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Reagents and Duration | Observations |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Degradation observed.[1] |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | Significant degradation, primarily to Betamethasone.[1] |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Degradation observed.[1] |

| Thermal Degradation | Solid state at 105°C for 24 hours | Two thermal degradation impurities (DP1 and DP2) with M/Z values of 393.22 and 363.17, respectively, have been identified.[1][2] |

| Photolytic Degradation | UV light (254 nm) for 24 hours | No significant degradation reported in some studies.[1][3][4] |

Table 2: Long-Term Stability of Betamethasone Acetate in Formulations

| Formulation | Storage Conditions | Duration | Results |

| Parenteral solution with levobupivacaine | 45°C | 155 days | Remained unchanged.[3][4] |

| Injectable Suspension (Trial 1) | 25°C / 40% RH | 90 days | Free Betamethasone: 2.10%, Total Impurities: 2.40%[5] |

| Injectable Suspension (Trial 1) | 40°C / 75% RH | 90 days | Free Betamethasone: 2.91%, Total Impurities: 3.92%[5] |

| Injectable Suspension (Trial 3) | 25°C / 40% RH | 90 days | Free Betamethasone: 2.03%, Total Impurities: 2.26%[5] |

| Injectable Suspension (Trial 3) | 40°C / 75% RH | 90 days | Free Betamethasone: 2.68%, Total Impurities: 3.52%[5] |

Recommended Storage Conditions

Based on available data, solutions of Betamethasone acetate and its deuterated form are most stable in the acidic pH range of 3.5 to 5.0.[1] For long-term storage, it is recommended to store the compound in a well-closed container, protected from light, at refrigerated (2-8°C) or frozen (-20°C) temperatures to minimize degradation.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following sections outline the protocols for forced degradation studies and a stability-indicating HPLC method.

This protocol is designed to intentionally degrade a sample to identify potential degradation products and validate the stability-indicating nature of an analytical method.[1]

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M NaOH.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Incubate at room temperature for 4 hours.

-

Neutralize the solution with 0.1 M HCl.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

-

Incubate at room temperature for 24 hours.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Place a solid sample in an oven at 105°C for 24 hours.

-

Dissolve the heat-stressed sample in the mobile phase to a final concentration of approximately 100 µg/mL.

-

-

Photolytic Degradation:

-

Expose a solution of approximately 100 µg/mL in the mobile phase to UV light (254 nm) for 24 hours.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

This method can be used to separate this compound from its potential degradation products.[1]

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 70% B

-

25-30 min: 70% B

-

30-35 min: 70% to 30% B

-

35-40 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 240 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Conclusion

The physical and chemical stability of this compound is comparable to that of Betamethasone acetate. The primary degradation pathways are hydrolysis and isomerization, which are accelerated by exposure to non-optimal pH and high temperatures. To ensure the integrity of this compound for its intended use in research and analytical applications, it should be stored in a cool, dark place, and solutions should be maintained within a pH range of 3.5 to 5.0. The use of validated stability-indicating analytical methods is essential for monitoring its purity and detecting any potential degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. A fast, validated UPLC method coupled with PDA-QDa detectors for impurity profiling in betamethasone acetate and betamethasone phosphate injectable suspension and isolation, identification, characterization of two thermal impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stability of a Parenteral Formulation of Betamethasone and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japtronline.com [japtronline.com]

Technical Guide to the Certificate of Analysis for Betamethasone Acetate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes and analytical methodologies detailed in a typical Certificate of Analysis (CoA) for Betamethasone Acetate-d5. This deuterated analog of Betamethasone Acetate serves as an essential internal standard in quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in pharmacokinetic and metabolic research.

Compound Information and Specifications

This compound is a synthetic glucocorticoid, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a distinct mass shift, allowing for its differentiation from the unlabeled endogenous or administered drug.

Table 1: General Specifications

| Parameter | Specification |

| Product Name | This compound |

| Chemical Name | (8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl acetate-d5 |

| Molecular Formula | C₂₄H₂₆D₅FO₆ |

| Molecular Weight | 439.53 g/mol |

| CAS Number | 987-24-6 (unlabeled) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound, reflecting its identity, purity, and quality.

Table 2: Identity and Purity Data

| Test | Method | Acceptance Criteria | Result |

| Identification by ¹H NMR | Nuclear Magnetic Resonance Spectroscopy | Conforms to structure | Conforms |

| Identification by MS | Mass Spectrometry | Conforms to expected mass | Conforms |

| Purity by HPLC | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% deuterated forms (d₁-d₅) | Conforms |

| Chemical Purity (by NMR) | Nuclear Magnetic Resonance Spectroscopy | ≥ 98.0% | 99.2% |

Table 3: Physicochemical and Other Data

| Test | Method | Acceptance Criteria | Result |

| Loss on Drying | Gravimetric | ≤ 1.0% | 0.3% |

| Residue on Ignition | Gravimetric | ≤ 0.1% | 0.05% |

| Residual Solvents | Gas Chromatography | Meets USP <467> requirements | Conforms |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated impurities or degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B to ensure the elution of all components.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Full scan to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Sample Preparation: The sample is prepared as for HPLC analysis and infused into the mass spectrometer.

-

Data Analysis:

-

Identity: The observed m/z of the protonated molecule [M+H]⁺ is compared to the theoretical calculated mass.

-

Isotopic Purity: The relative intensities of the mass peaks corresponding to the d0 to d5 species are measured to calculate the percentage of the deuterated forms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of this compound and assess its chemical purity.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl₃).

-

Experiment: ¹H NMR (Proton NMR) is typically sufficient for structural confirmation.

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in the chosen deuterated solvent.

-

Data Analysis: The resulting spectrum is analyzed for the characteristic chemical shifts, coupling constants, and integration values of the protons in the molecule. The absence of significant impurity peaks confirms the chemical purity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the glucocorticoid receptor signaling pathway of Betamethasone and a general experimental workflow for its analysis.

Caption: Glucocorticoid Receptor Signaling Pathway of Betamethasone.

Caption: General Analytical Workflow for this compound.

Sourcing High-Purity Betamethasone Acetate-d5: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement of high-purity, isotopically labeled internal standards is a critical step in ensuring the accuracy and reliability of quantitative bioanalytical methods. This technical guide provides an in-depth overview of sourcing high-purity Betamethasone (B1666872) acetate-d5, a deuterated analog of the potent synthetic corticosteroid, betamethasone acetate. This document outlines key quality attributes, provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and offers a framework for supplier qualification.

Betamethasone acetate-d5 is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies of betamethasone. Its chemical and physical properties closely mimic the unlabeled analyte, allowing it to compensate for variability during sample preparation and analysis, thereby enhancing the precision and accuracy of the results.

Key Quality Attributes and Supplier Specifications

The quality of this compound is paramount for its function as an internal standard. High chemical and isotopic purity are essential to prevent interference with the quantification of the parent drug. When sourcing this material, researchers should meticulously evaluate the supplier's Certificate of Analysis (CoA) for the following parameters. While specific values may vary by supplier and batch, the following table provides a summary of typical specifications for high-purity this compound.

| Parameter | Typical Specification | Analytical Method | Importance |

| Chemical Purity | ≥98% | HPLC, UPLC | Ensures that the signal detected is from the compound of interest and not from impurities. |

| Isotopic Purity | ≥98% (for the d5 species) | Mass Spectrometry (MS) | Minimizes crosstalk and interference from the unlabeled (d0) analyte, which is critical for accurate quantification, especially at low concentrations. |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry (MS), NMR | Indicates the percentage of deuterium (B1214612) atoms at the labeled positions, ensuring a distinct mass difference from the parent compound. |

| Identity Confirmation | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS | Verifies the correct chemical structure and the position of the deuterium labels. |

| Residual Solvents | Meets USP <467> or ICH Q3C limits | GC-HS | Ensures that residual solvents from the synthesis process are below levels that could interfere with the analysis or sample integrity. |

| Appearance | White to off-white solid | Visual Inspection | A basic quality control check. |

Glucocorticoid Receptor Signaling Pathway

Betamethasone exerts its anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR). Understanding this signaling pathway is crucial for comprehending its mechanism of action. Upon entering the cell, betamethasone binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated betamethasone-GR complex into the nucleus. Inside the nucleus, this complex can modulate gene expression through two primary mechanisms: transactivation and transrepression, ultimately leading to the desired therapeutic effects.[1][2][3][4][5]

Caption: Glucocorticoid receptor signaling pathway of Betamethasone.

Experimental Protocol: Quantification of Betamethasone in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed methodology for the quantitative analysis of betamethasone in a biological matrix, using this compound as an internal standard. This protocol is a composite of established methods and should be validated in the end-user's laboratory.

1. Materials and Reagents

-

Betamethasone reference standard

-

This compound (Internal Standard, IS)

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (≥98%)

-

Human plasma (with appropriate anticoagulant)

2. Preparation of Stock and Working Solutions

-

Betamethasone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of betamethasone reference standard in methanol.

-

This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the betamethasone stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with the same diluent.

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 20 µL of the IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Betamethasone: m/z 393.2 → 373.2this compound: m/z 440.2 → 378.2 |

| Ion Source Temp. | 550°C |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

5. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted (1/x²) linear regression.

-

The concentrations of the unknown samples are then determined from this calibration curve.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the typical workflow for the quantification of an analyte in a biological matrix using an internal standard with LC-MS/MS.

References

Betamethasone acetate-d5 CAS number information

An In-Depth Technical Guide to Betamethasone (B1666872) Acetate-d5

Introduction

Betamethasone acetate-d5 is the deuterium-labeled version of Betamethasone acetate (B1210297), a potent synthetic glucocorticoid corticosteroid.[1] The "-d5" designation indicates the substitution of five hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes it an invaluable tool in various research and analytical applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Betamethasone acetate itself is the 21-acetate ester of betamethasone.[2] It functions as a prodrug, which is hydrolyzed in the body to its active form, betamethasone.[3] Like other corticosteroids, betamethasone exhibits powerful anti-inflammatory and immunosuppressive properties, making it effective in treating a wide range of conditions, including dermatological, rheumatic, and allergic disorders.[4][5] The deuteration is a strategic modification intended to alter the molecule's metabolic fate, primarily for use in analytical methods.[3]

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of this compound and its non-labeled counterpart.

| Property | This compound | Betamethasone Acetate (Unlabeled) |

| CAS Number | Not explicitly available; 987-24-6 is for the unlabeled compound.[6][7] | 987-24-6[2][8] |

| Molecular Formula | C24H26D5FO6[6] | C24H31FO6[2][6] |

| Molecular Weight | 439.53 g/mol [6] | 434.50 g/mol [6] |

| Synonyms | (11beta,16beta)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione-d5 21-acetate[6] | Betamethasone 21-Acetate; (11β,16β)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione[8] |

| Chemical Name | 9-Fluoro-11Beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione-d5 21-acetate[6] | 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1, 4-diene-3, 20-dione 21-acetate[9] |

| Appearance | White to creamy white, odorless powder[9] | White to creamy white, odorless powder[9] |

| Solubility | Practically insoluble in water; freely soluble in acetone; soluble in alcohol and chloroform.[9] | Practically insoluble in water; freely soluble in acetone; soluble in alcohol and chloroform.[9] |

Mechanism of Action

The therapeutic effects of betamethasone acetate are mediated by its active form, betamethasone. The mechanism is complex, involving genomic and non-genomic pathways to modulate the body's immune and inflammatory responses.[4][10]

As a glucocorticoid, betamethasone diffuses across the cell membrane and binds to specific glucocorticoid receptors (GR) located in the cytoplasm.[11] This binding event triggers a conformational change in the receptor, leading to its activation. The activated hormone-receptor complex then translocates into the nucleus.[11]

Inside the nucleus, the complex interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs).[11] This interaction modulates the transcription of target genes. The primary outcomes are:

-

Transrepression : Suppression of the transcription of pro-inflammatory genes, which inhibits the synthesis of inflammatory mediators like prostaglandins, leukotrienes, and cytokines.[4][12]

-

Transactivation : Enhancement of the expression of anti-inflammatory proteins.[4]

Additionally, betamethasone stabilizes lysosomal membranes, preventing the release of enzymes that contribute to inflammation, and impedes the migration of immune cells like leukocytes to the site of inflammation.[4]

Caption: Glucocorticoid Receptor Signaling Pathway.

The Role of Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium, a heavier and stable isotope, is a key feature of this compound. This modification gives rise to the "kinetic isotope effect."[3] A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[3] In many metabolic processes, the cleavage of a C-H bond is a rate-limiting step, often catalyzed by enzymes like the cytochrome P450 family or esterases.[3]

By replacing hydrogen atoms with deuterium at a site susceptible to metabolic attack (in this case, the acetate group), the rate of metabolism can be slowed.[13] For this compound, deuteration of the acetate group may slow its hydrolysis to the active betamethasone.[3] While this could theoretically lead to a more sustained release and prolonged duration of action, its primary utility is in analytical chemistry.[3][13] When used as an internal standard in mass spectrometry, its slightly higher mass allows it to be distinguished from the non-labeled analyte, while its chemical behavior remains nearly identical, ensuring accurate quantification.[14]

Synthesis and Characterization

The synthesis of this compound typically involves the acetylation of betamethasone using a deuterated acetylating agent. A common and direct method is the use of acetic anhydride-d6 to introduce the trideuteroacetyl group at the 21-position of the steroid.[15]

Experimental Protocol: Synthesis

A plausible protocol, adapted from standard acetylation procedures, is as follows:[15]

-

Dissolution : Dissolve Betamethasone in a minimal amount of anhydrous pyridine (B92270) and anhydrous toluene (B28343) within a dry round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cooling : Cool the reaction mixture in an ice bath to 0-5 °C.

-

Acetylation : Slowly add a molar excess (e.g., 1.5 equivalents) of acetic anhydride-d6 to the stirred solution.

-

Reaction Monitoring : Allow the reaction to proceed while monitoring its completion using a suitable technique like Thin-Layer Chromatography (TLC).

-

Quenching : Once complete, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. The organic layers are combined.

-

Washing : Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude this compound using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure compound.[15]

Caption: Synthesis workflow for this compound.

Applications in Analytical Research

The primary application of this compound is as an internal standard for the accurate quantification of betamethasone in biological matrices like plasma.[14] High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive method for this purpose.[14][16]

Experimental Protocol: Quantification of Betamethasone in Plasma via LC-MS/MS

This protocol describes a general method for determining betamethasone concentrations in human plasma.[14][16]

1. Sample Preparation

-

To a plasma sample, add a known amount of this compound solution (internal standard).

-

Perform liquid-liquid extraction (LLE) or protein precipitation (e.g., with acetonitrile) to separate the analyte from matrix components.[14][16]

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.[16]

2. Chromatographic Separation (HPLC)

-

Instrument : High-Performance Liquid Chromatograph (HPLC).[17]

-

Column : A C8 or C18 reversed-phase column is typically used.[16][17]

-

Mobile Phase : A gradient or isocratic mixture, often consisting of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate.[16][17]

-

Flow Rate : Typically in the range of 0.3-1.1 mL/min.[16][17]

-

Injection Volume : A small volume (e.g., 20-60 µL) of the prepared sample is injected.[16][17]

3. Detection (Tandem Mass Spectrometry)

-

Instrument : Tandem Mass Spectrometer (MS/MS).

-

Ionization Mode : Positive electrospray ionization (ESI+) is commonly employed.[14]

-

Detection : The instrument is set to Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both betamethasone and the internal standard (this compound) are monitored for high selectivity and sensitivity.

4. Data Analysis

-

The concentration of betamethasone in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-labeled drug.[16]

Caption: LC-MS/MS analytical workflow.

Conclusion

This compound is a critical analytical tool for researchers and drug development professionals. While its fundamental mechanism of action is identical to that of its non-labeled parent compound, its true value lies in the kinetic isotope effect conferred by deuteration. This property makes it an ideal internal standard for robust and accurate quantification in complex biological samples, facilitating crucial pharmacokinetic, bioequivalence, and metabolism studies essential for modern drug development and clinical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Betamethasone acetate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. What is Betamethasone Acetate used for? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. Betamethasone 21-Acetate-D5 | CAS No- 987-24-6( unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 7. amzeals.com [amzeals.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. americanregent.com [americanregent.com]

- 10. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Betamethasone Acetate? [synapse.patsnap.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. scielo.br [scielo.br]

- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Betamethasone in Human Plasma Using Betamethasone acetate-d5

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of betamethasone (B1666872) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs Betamethasone acetate-d5 as a stable, isotopically labeled internal standard to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical monitoring. The method involves a straightforward liquid-liquid extraction procedure and offers excellent linearity over a clinically relevant concentration range.

Introduction

Betamethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. It is prescribed for a variety of conditions, including arthritis, severe allergies, and autoimmune disorders. Given its potency and potential for side effects with long-term use, a sensitive and accurate method for its quantification in biological matrices is essential for pharmacokinetic assessments and therapeutic drug monitoring.

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical as it co-elutes with the analyte and compensates for variations during sample preparation and ionization, thereby improving method precision and accuracy.[1] This note provides a comprehensive protocol for the reliable determination of betamethasone in human plasma.

Experimental Protocols

Materials and Reagents

-

Betamethasone (≥98% purity)

-

This compound (Internal Standard, IS)

-

HPLC-grade Methanol (B129727)

-

HPLC-grade Acetonitrile

-

HPLC-grade Diisopropyl ether[2]

-

Ammonium formate (B1220265) (≥99%)[2]

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (sourced from an accredited biobank)

Standard and Sample Preparation

-

Stock Solutions:

-

Working Solutions:

-

Prepare a series of Betamethasone working solutions by serially diluting the stock solution with 50% methanol to create calibration standards and quality control (QC) samples.[4]

-

-

Calibration Standards and Quality Control (QC) Samples:

-

Spike blank human plasma with the appropriate working solutions to create calibration standards with a concentration range of 2-250 ng/mL.[2]

-

Prepare QC samples at low, medium, and high concentrations (e.g., 6, 100, and 200 ng/mL) in the same manner.

-

-

Sample Extraction (Liquid-Liquid Extraction):

-

To 500 µL of plasma sample, calibration standard, or QC sample in a polypropylene (B1209903) tube, add 25 µL of the 1 µg/mL IS solution.[2]

-

Add 6 mL of diisopropyl ether.[2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm (900 x g) for 10 minutes to separate the layers.[2]

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 125 µL of the mobile phase.[2]

-

Vortex for 30 seconds and transfer to an autosampler vial for injection.[2]

-

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C8 Reversed-Phase, 5µm, 125 x 4mm[2] |

| Mobile Phase | 90:10 (v/v) Methanol and 0.05 mM Ammonium Formate[2] |

| Flow Rate | 0.3 mL/min[2] |

| Injection Volume | 10 µL[4] |

| Column Temperature | 28°C[2] |

| Run Time | ~2.0 min |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |

| Capillary Voltage | 3.0 kV[2] |

| Source Temperature | 120°C[2] |

| Desolvation Temperature | 300°C[2] |

| Collision Gas | Argon[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Data Presentation

MRM Transitions and Compound Parameters

The following MRM transitions were optimized for the quantification of Betamethasone and its internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Betamethasone | 393.3 | 373.2 | 30 | 9 |

| This compound (IS) | 438.4 | 418.3 | 30 | 10 |

Data derived from representative methods.[2]

Method Performance

The method demonstrated excellent performance characteristics suitable for bioanalytical applications.

| Parameter | Result |

| Linearity Range | 2 - 250 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.99[2][4] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL[2] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%RE) | Within ±15% |

| Mean Recovery | ~94%[5] |

Visualizations

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for Betamethasone quantification.

MRM Detection Logic

Caption: Principle of Multiple Reaction Monitoring (MRM).

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable protocol for the quantification of betamethasone in human plasma. The use of a deuterated internal standard, this compound, ensures accuracy and precision by correcting for matrix effects and procedural losses. The simple liquid-liquid extraction and rapid chromatographic runtime make this method highly efficient and suitable for high-throughput bioanalysis in clinical and research settings.

References

Application Note: Betamethasone Acetate-d5 as an Internal Standard for Pharmacokinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betamethasone (B1666872) is a potent synthetic glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties.[1] Accurate quantification of betamethasone in biological matrices is critical for pharmacokinetic (PK) studies, which are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of the drug.[2][] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A SIL-IS, such as a deuterated analog of the analyte, is chemically and physically almost identical to the analyte, causing it to co-elute during chromatography. This allows it to compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to high accuracy and precision.[2][4]